Trimipramine

Sleep EEG REM Sleep Polysomnography

Trimipramine maleate (CAS 739-71-9 free base) is a uniquely differentiated tricyclic antidepressant indispensable for specialized neuropsychiatric research. Unlike conventional TCAs, it lacks monoamine reuptake inhibition, paradoxically enhances REM sleep, and exhibits extreme CYP2D6-dependent pharmacokinetics (7.7-fold oral clearance variation between extensive and poor metabolizers). Its receptor binding profile resembles clozapine, not imipramine, making it an essential comparator compound for non-monoaminergic antidepressant mechanism studies, polysomnographic investigations, CYP2D6 pharmacogenomic screening, and HPA axis dysregulation research. Supplied as ≥98% pure reference material.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 739-71-9
Cat. No. B1683260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimipramine
CAS739-71-9
Synonyms10,11 Dihydro-N,N,beta-trimethyl-5H-dibenz(b,f)azepine-5-propanamine
Apo Trimip
Apo-Trimip
ApoTrimip
beta, Trimipramin
Eldoral
Herphonal
Novo Tripramine
Novo-Tripramine
NovoTripramine
Nu Trimipramine
Nu-Trimipramine
NuTrimipramine
Rhotrimine
Stangyl
Surmontil
Surmontil Maleate
Trimeprimine
Trimidura
Trimineurin
Trimineurin Maleate
Trimipramin AZU
Trimipramin beta
Trimipramin neurazpharm
Trimipramin Stada
Trimipramin-neurazpharm
Trimipramine
Trimipramine Maleate
Trimipramine Maleate (1:1)
Trimipramine Maleate (1:1), (+)-Isomer
Trimipramine Maleate (1:1), (+-)-Isomer
Trimipramine Maleate (1:1), (-)-Isomer
Trimipramine Mesylate
Trimipramine Monohydrochloride
Trimipramine, (+-)-Isomer
Trimipramine, (-)-Isomer
Trimipraminneurazpharm
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C
InChIInChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3
InChIKeyZSCDBOWYZJWBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
2.60e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimipramine (CAS 739-71-9) Procurement Guide for Research and Clinical Reference


Trimipramine maleate (CAS 739-71-9), a dibenzazepine tricyclic antidepressant (TCA), exhibits an atypical pharmacological profile distinct from conventional TCAs. While chemically a classical TCA [1], its antidepressant action cannot be explained by norepinephrine or serotonin reuptake inhibition, nor by beta-adrenoceptor downregulation [2]. Its receptor affinity profile more closely resembles that of the atypical antipsychotic clozapine than that of typical TCAs [3].

Why Trimipramine (CAS 739-71-9) Cannot Be Interchanged with Other Tricyclic Antidepressants


Trimipramine exhibits a unique constellation of pharmacological and clinical properties that preclude simple substitution with other TCAs. It does not inhibit monoamine reuptake, lacks beta-adrenoceptor downregulation, and paradoxically enhances REM sleep rather than suppressing it [1]. Its metabolism is highly dependent on CYP2D6 genotype [2], and its receptor binding profile differs markedly from both tertiary amine (e.g., amitriptyline, imipramine) and secondary amine TCAs [3]. These fundamental mechanistic divergences directly impact therapeutic selection, research model validity, and clinical outcomes.

Trimipramine (CAS 739-71-9) Quantitative Differentiation Evidence


Trimipramine vs. Imipramine: Divergent Effects on Sleep Architecture in Major Depression

In a 4-week double-blind trial (n=20 male inpatients with major depression), trimipramine enhanced REM sleep and slow-wave sleep, whereas imipramine suppressed REM sleep and had no effect on slow-wave sleep. Trimipramine increased total sleep time and sleep efficiency; imipramine did not [1].

Sleep EEG REM Sleep Polysomnography Major Depression Neurobiology

Trimipramine vs. Fluoxetine: Preservation of REM Sleep in Geriatric Depression

In a 6-week double-blind trial (n=19 geriatric depressed patients), trimipramine produced higher values for sleep efficiency, total sleep time, stage 2 sleep, and shorter wake time. Under fluoxetine, REM sleep proportion decreased and REM latency lengthened, whereas no change in REM sleep parameters was observed with trimipramine [1].

Geriatric Psychiatry REM Sleep Polysomnography SSRI Sleep Efficiency

Trimipramine vs. Imipramine: Differential Nocturnal Hormone Secretion Profiles

In the same 4-week double-blind trial (n=20), trimipramine decreased nocturnal cortisol secretion, whereas cortisol remained unchanged with imipramine. Trimipramine induced an increase in prolactin secretion compatible with D2 receptor antagonism; imipramine decreased growth hormone secretion [1].

Neuroendocrinology Cortisol Prolactin HPA Axis D2 Receptor

Trimipramine CYP2D6 Genotype-Dependent Pharmacokinetics: Clearance Variability

In 42 healthy volunteers receiving a 75 mg single oral dose, trimipramine pharmacokinetics strongly depended on CYP2D6 genotype. Median oral clearance was 276 L/h (range 180-444) in the reference group (extensive metabolizers) but only 36 L/h (range 24-48) in CYP2D6 poor metabolizers (PMs) (P < 0.001) [1]. Desmethyltrimipramine AUC was 40-fold greater in CYP2D6 PMs than in reference group (1.7 vs. 0.04 mg/L×h) [1].

Pharmacogenomics CYP2D6 Metabolism Drug Clearance Bioavailability

Trimipramine Receptor Binding Profile: Distinction from Conventional TCAs

Trimipramine exhibits high affinity for histamine H1 receptors (Ki = 0.02 µM) with selectivity over H2, H3, and H4 (Kis = 0.04, >100, 43.6 µM). It binds D2 receptors (Ki = 57.5 nM), 5-HT2 receptors (Ki = 19.5 nM), and SERT (Kd = 149 nM) [1]. Unlike other tertiary amine TCAs, trimipramine does not down-regulate beta-adrenoceptors and its profile resembles clozapine more than imipramine or amitriptyline [2].

Radioligand Binding Receptor Affinity 5-HT Receptors Dopamine Receptors Histamine H1

Trimipramine Enantioselective Metabolism: Stereospecific CYP2D6 and CYP2C19 Involvement

In 27 patients receiving 300-400 mg/day racemic trimipramine, metabolism exhibited stereoselectivity: preferential N-demethylation of (D)-trimipramine and preferential hydroxylation of (L)-trimipramine. CYP2C19 involvement in demethylation correlated with (D)-trimipramine concentrations (r = 0.69, p = 0.00006) [1].

Chiral Pharmacology Stereoselective Metabolism CYP2D6 CYP2C19 Enantiomers

Trimipramine (CAS 739-71-9) Evidence-Based Research and Industrial Application Scenarios


Sleep Neurobiology Research: REM Sleep Preservation Model

Trimipramine is uniquely suited for studies requiring antidepressant effects without REM sleep suppression. Unlike imipramine (which suppresses REM) [1] and fluoxetine (which decreases REM proportion) [2], trimipramine enhances REM sleep and increases sleep efficiency [1][2]. This makes it the compound of choice for polysomnographic studies in depression models, primary insomnia trials [3], and research on the relationship between sleep architecture and antidepressant mechanisms.

Pharmacogenomics and CYP2D6 Metabolism Studies

Trimipramine serves as a probe compound for investigating CYP2D6-dependent drug metabolism due to its extreme genotype-dependent pharmacokinetics. With a 7.7-fold difference in oral clearance between extensive and poor metabolizers (276 L/h vs. 36 L/h) [4], and 40-fold greater metabolite exposure in PMs [4], trimipramine is an ideal candidate for pharmacogenomic screening platforms, CYP2D6 phenotyping studies, and in vitro-in vivo extrapolation (IVIVE) modeling.

Atypical Antidepressant Mechanism Research and Comparator Studies

Trimipramine is a critical comparator compound for studies dissecting antidepressant mechanisms independent of monoamine reuptake inhibition. It lacks beta-adrenoceptor downregulation [5], does not inhibit noradrenaline or serotonin reuptake [6], and its receptor affinity profile resembles clozapine rather than conventional TCAs [7]. Researchers investigating non-monoaminergic antidepressant pathways or comparing antipsychotic-like properties should prioritize trimipramine as a reference standard.

HPA Axis and Neuroendocrine Research in Depression

Trimipramine uniquely suppresses nocturnal cortisol secretion and stimulates prolactin release, effects not observed with imipramine [1]. This distinct neuroendocrine signature, mediated by hypothalamic D2 and H1 receptor antagonism, positions trimipramine as a valuable tool for investigating hypothalamic-pituitary-adrenocortical (HPA) axis dysregulation in depression and stress-related disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimipramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.